Product packaging for Fmoc-D-Trp-OH(Cat. No.:)

Fmoc-D-Trp-OH

Cat. No.: B1580456
M. Wt: 426,47 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Trp-OH is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426,47 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426,47 g/mole

Origin of Product

United States

Significance in Contemporary Peptide Chemistry Research

Fmoc-D-Trp-OH, and its derivatives, are pivotal in modern peptide research, primarily due to the advantages conferred by the Fmoc protecting group and the incorporation of a D-amino acid. The use of D-amino acids like D-tryptophan can render peptides less susceptible to enzymatic degradation by proteases, a crucial attribute for the development of therapeutic peptides with enhanced stability and longer half-lives in biological systems. peptide.com This enhanced stability is a significant focus in drug discovery and development. peptide.cominnospk.com

The tryptophan residue itself, with its bulky indole (B1671886) side chain, can participate in crucial molecular interactions, including hydrophobic and π-π stacking interactions, which are important for protein and peptide folding and their subsequent biological activity. cymitquimica.com The ability to incorporate D-tryptophan using this compound allows for the precise design of peptide structures to probe and modulate these interactions in biological targets. cymitquimica.comchemimpex.com

In the context of solid-phase peptide synthesis (SPPS), the method of choice for producing most research and clinical peptides, the indole side chain of tryptophan is susceptible to modification during the repetitive acid treatments used in older Boc/Bzl-based synthesis strategies. nih.govpeptide.com To circumvent this, derivatives such as Fmoc-D-Trp(Boc)-OH are often employed. innospk.comchemimpex.comacs.org The tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides protection against unwanted side reactions, ensuring the integrity of the tryptophan residue throughout the synthesis. innospk.comacs.org This dual protection strategy, with Fmoc on the alpha-amino group and Boc on the side chain, is a hallmark of modern, high-fidelity peptide synthesis. innospk.com

The application of this compound and its derivatives extends to the synthesis of peptide-based therapeutics for a range of conditions, including neurological disorders and cancer. chemimpex.comchemimpex.com For instance, peptides containing D-tryptophan have been investigated for their potential to inhibit enzymes like histone deacetylases (HDACs), which are implicated in cancer cell proliferation. innospk.com

Evolution of Fmoc Chemistry in Amino Acid Derivatization Methodologies

Synthetic Routes and Optimization for this compound Production

The production of high-purity this compound is critical for the successful synthesis of peptides. altabioscience.com Optimization focuses on maximizing yield while minimizing side reactions that can introduce impurities difficult to remove later. altabioscience.comnih.gov

The protection of the α-amino group is a fundamental step in preparing amino acids for peptide synthesis. altabioscience.com The most common method for introducing the 9-fluorenylmethoxycarbonyl (Fmoc) group is the reaction of the amino acid with an activated Fmoc derivative.

Key reagents for this process include:

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): A highly reactive agent for Fmoc protection.

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): A more stable alternative to Fmoc-Cl that often results in cleaner reactions and fewer dipeptide impurities. creative-peptides.com

The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane/water or acetone/water, in the presence of a mild base like sodium bicarbonate or sodium carbonate to neutralize the acid generated during the reaction. Refinements to these protocols focus on optimizing pH, temperature, and reaction time to ensure complete protection of the Nα-amino group without affecting the sensitive indole (B1671886) side chain of tryptophan. researchgate.net An intermediate silylation step using chlorotrimethylsilane (B32843) has been proposed to temporarily protect the carboxylic acid group, which can prevent the formation of oligomers during the Fmoc protection step. nih.gov

Several side reactions can occur during the synthesis and handling of this compound, leading to impurities that compromise the quality of subsequent peptide synthesis.

Dipeptide Formation: The formation of Fmoc-D-Trp-D-Trp-OH is a common impurity. creative-peptides.com This can happen if the starting D-tryptophan is not fully converted or if some of the newly formed this compound is deprotected and reacts with another activated Fmoc molecule. creative-peptides.com Using high-purity starting materials and carefully controlled reaction conditions, particularly when using the more reactive Fmoc-Cl, is crucial. The use of Fmoc-OSu generally reduces the risk of dipeptide impurities. creative-peptides.com

Oligomerization: To prevent the self-reaction of amino acids during peptide synthesis, the alpha-amino group must be protected. altabioscience.com Uncontrolled polymerization can occur if this protection is incomplete or prematurely removed. altabioscience.com In solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain, especially with hydrophobic residues, can hinder further reactions, leading to truncated or deletion sequences. sigmaaldrich.com

Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction can occur after the Fmoc group is removed from the second amino acid attached to a solid-phase resin. iris-biotech.de The free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. iris-biotech.deacs.org This is a significant issue, particularly with sequences containing proline or other secondary amino acids at the C-terminus. iris-biotech.de Using sterically hindered linkers like 2-chlorotrityl chloride (CTC) resin can suppress this side reaction. acs.org

Side ProductPrimary CauseMitigation Strategy
Dipeptide (Fmoc-Xaa-Xaa-OH)Presence of unprotected amino acid (H-Xaa-OH) during the Fmoc-protection step. creative-peptides.comUse of Fmoc-OSu instead of Fmoc-Cl; rigorous quality control of raw materials. creative-peptides.com
OligomerizationIncomplete Nα-protection or premature deprotection during synthesis. altabioscience.comEnsure complete Fmoc protection; use optimized deprotection conditions to avoid premature cleavage. altabioscience.comnih.gov
Diketopiperazine (DKP)Intramolecular cyclization of a resin-bound dipeptide after Nα-Fmoc removal. iris-biotech.deacs.orgUse of sterically hindered resins (e.g., 2-chlorotrityl resin); use of pre-formed dipeptide building blocks. iris-biotech.deacs.org

While the fundamental chemistry remains the same, the practical approaches to synthesizing this compound differ between laboratory and industrial scales.

Laboratory Scale: Synthesis typically prioritizes high purity and flexibility, often employing manual methods and standard glassware. Purification is commonly achieved through crystallization or column chromatography to ensure the product meets the stringent quality required for research-grade peptide synthesis. sigmaaldrich.com Automated peptide synthesizers are frequently used, which streamline the repetitive cycles of deprotection, coupling, and washing in SPPS. beilstein-journals.org

Industrial Scale: The focus shifts to cost-effectiveness, scalability, process safety, and efficiency. This involves using larger reactors and may favor reagents that are less expensive or easier to handle in bulk. Process automation is critical for consistency and throughput. altabioscience.com There is a greater emphasis on developing "green" methodologies, such as using less hazardous solvents or reagents like calcium(II) iodide for certain transformations, to minimize environmental impact and reduce costs associated with waste disposal. mdpi.com

Indole Nitrogen Protecting Group Strategies for D-Tryptophan Derivatives

The indole side chain of tryptophan is susceptible to modification, such as oxidation or alkylation, under the acidic conditions often used during peptide cleavage from the resin in SPPS. peptide.comwiley-vch.de To prevent these side reactions, the indole nitrogen is frequently protected.

The most common strategy in Fmoc-based SPPS is to protect the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, forming Fmoc-D-Trp(Boc)-OH . chemimpex.comsigmaaldrich.com

The primary role of the Boc group on the indole is to shield it from electrophilic attack during the final cleavage step, which typically uses strong acids like trifluoroacetic acid (TFA). sigmaaldrich.comsigmaaldrich.com This is particularly important in the synthesis of peptides containing arginine, as the sulfonyl-based protecting groups (like Pbf) used for arginine can be released as reactive cationic species that can alkylate the unprotected tryptophan indole. peptide.compeptide.com

While Boc is the most prevalent indole protecting group in Fmoc chemistry, other groups have been utilized, particularly in different synthetic strategies.

Formyl (For): The formyl group is a common protecting group for the tryptophan indole in Boc-based SPPS. peptide.com It is stable to the mild acid used for repetitive Boc deprotection but is removed during the final strong acid cleavage with hydrogen fluoride (B91410) (HF).

Tetrahydropyranyl (Thp): The Thp group has been explored as an alternative to Boc. It offers different lability characteristics. Studies have shown that the Thp group can be cleaved under milder acidic conditions compared to the Boc group. For instance, treatment with a cocktail of TFA/H₂O/CH₂Cl₂ (10:2:88) for one hour resulted in nearly 90% deprotection of Fmoc-Trp(Thp)-OH, whereas the same conditions only removed 69% of the Boc group from Fmoc-Trp(Boc)-OH. d-nb.info

Benzyloxycarbonyl (Z): The Z group has also been used for indole protection, although it is less common in modern Fmoc SPPS. researchgate.net

Protecting GroupAbbreviationPrimary Application StrategyCleavage ConditionsKey Advantages
tert-ButyloxycarbonylBocFmoc/tBu SPPSStrong acid (e.g., TFA). sigmaaldrich.comExcellent protection against alkylation/sulfonation; forms a stable carbamic acid intermediate during cleavage. sigmaaldrich.compeptide.com
FormylForBoc/Bzl SPPSStrong acid (e.g., HF); not typically used with standard TFA cleavage. peptide.comStable to repetitive mild acidolysis used in Boc SPPS. peptide.com
TetrahydropyranylThpFmoc/tBu SPPSAcid-labile, can be cleaved with milder TFA conditions than Boc. d-nb.infoOffers different selectivity and cleavage kinetics compared to Boc. d-nb.info

Stereochemical Control and Purity in D-Tryptophan Derivative Synthesis

The synthesis of peptides and other complex molecules containing this compound demands strict control over stereochemistry to ensure the biological activity and purity of the final product. Maintaining the enantiomeric purity of the D-tryptophan residue throughout the synthetic process is a critical challenge. nih.gov High enantiomeric purity, often exceeding 99.5%, is a standard requirement for commercially available this compound. sigmaaldrich.com

Several synthetic strategies are employed to produce enantiomerically pure D-tryptophan derivatives. Enzymatic approaches, for instance, can offer high stereoselectivity. One method involves the use of an L-amino acid deaminase to stereoinvert L-tryptophan derivatives to their corresponding D-enantiomers, often achieving an enantiomeric excess (ee) of over 99%. nih.gov Another enzymatic strategy uses a bienzymatic cascade with an L-amino acid oxidase and a reducing agent to achieve the same stereoinversion. nih.gov

Chemical methods for synthesizing enantiomerically pure tryptophan analogues often rely on chiral auxiliaries. rsc.org For example, asymmetric Strecker synthesis using chiral amine reagents can produce D-amino acids with high enantiopurity. rsc.org The Pictet-Spengler reaction, a key step in the synthesis of some D-tryptophan-containing drugs, can also be controlled to favor the desired stereoisomer. researchgate.netmdpi.com The stereochemical outcome of this reaction can be influenced by the choice of solvent and catalyst, with conditions being optimized to precipitate the desired diastereomer, thus driving the equilibrium towards its formation. researchgate.net

It is essential to use analytical techniques to verify the enantiomeric purity at various stages of the synthesis. Chiral high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for quantifying the enantiomeric excess of this compound and its derivatives. nih.govmdpi.com

A significant risk to enantiomeric purity arises during the peptide coupling step, where the carboxylic acid of this compound is activated for amide bond formation. nih.gov The activated amino acid can be susceptible to racemization, a process where the stereocenter at the α-carbon inverts, leading to a mixture of D- and L-isomers. peptide.com

The mechanism of racemization often involves the formation of a planar oxazolone (B7731731) intermediate, which can be protonated from either side, leading to a loss of stereochemical integrity. mdpi.com Several factors can influence the rate of racemization, including the nature of the coupling reagents, the reaction temperature, and the presence of base. nih.govCurrent time information in Bangalore, IN.

To minimize racemization, a variety of strategies have been developed:

Choice of Coupling Reagents: Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), when used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are effective at suppressing racemization. google.comnih.govpeptide.com These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation. Uronium- or phosphonium-based reagents like HATU or PyBOP can also be used, but their basic nature can sometimes increase the risk of racemization for sensitive amino acids. peptide.com

Reaction Conditions: Performing coupling reactions at lower temperatures can help to reduce the rate of racemization. The amount and type of base used should also be carefully controlled, as excess base can promote enolization and subsequent racemization. Current time information in Bangalore, IN.

Protecting Groups: The presence of the urethane-based Fmoc protecting group itself helps to suppress racemization compared to other protecting group strategies. nih.gov For amino acids that are particularly prone to racemization, such as histidine and cysteine, specific side-chain protecting groups have been developed to further minimize this side reaction. peptide.compeptide.com

The following table provides a summary of common coupling reagents and their general impact on racemization:

Coupling Reagent CombinationGeneral Impact on RacemizationNotes
DIC / HOBt LowA classic and effective combination for suppressing racemization. nih.govpeptide.com
DIC / Oxyma LowConsidered a very effective and safe alternative to HOBt. google.comnih.gov
HATU / DIPEA ModerateHighly efficient, but the presence of base can increase racemization risk for sensitive residues. nih.gov
PyBOP / DIPEA ModerateSimilar to HATU, effective but requires careful control of base.
EDCI / HOBt Low to ModerateWater-soluble carbodiimide, often used in solution-phase synthesis.

This table provides a general guide; the actual degree of racemization can be sequence- and condition-dependent.

By carefully selecting the synthesis strategy, controlling reaction conditions, and employing appropriate analytical methods, the high enantiomeric purity of this compound can be maintained throughout the synthesis of complex peptides and other molecules.

Application of Fmoc D Trp Oh in Solid Phase Peptide Synthesis Spps Advancements

Integration into Complex Peptide and Peptidomimetic Constructs

The unique structural and chemical properties of D-tryptophan, when introduced into a peptide sequence via Fmoc-D-Trp-OH, can confer increased stability against enzymatic degradation, modulate receptor binding affinity, and induce specific secondary structures. This has made it an invaluable tool for medicinal chemists and peptide engineers.

Strategies for Synthesis of Difficult Peptide Sequences Incorporating D-Tryptophan

The synthesis of peptides rich in tryptophan presents a unique set of challenges, primarily due to the susceptibility of the indole (B1671886) side chain to modification during the acid-mediated cleavage steps of SPPS. abbexa.com The use of Fmoc chemistry, with its milder deprotection conditions compared to Boc chemistry, offers a significant advantage in preserving the integrity of tryptophan residues. abbexa.com For sequences containing multiple tryptophans, Fmoc-based strategies have been shown to dramatically improve synthesis yields. abbexa.com

To further mitigate side reactions, the use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan, as in Fmoc-D-Trp(Boc)-OH, is a widely adopted strategy. acs.orgnih.gov This approach is particularly recommended for the synthesis of peptides that also contain arginine, as it minimizes side reactions that can occur during deprotection. unimelb.edu.au The Boc group on the indole nitrogen provides robust protection during peptide chain elongation and is efficiently removed during the final cleavage from the resin. chemicalbook.com

Challenge in Tryptophan-Rich Peptide SynthesisMitigation StrategyKey Benefit
Acid-catalyzed side reactions on the indole ringUse of Fmoc chemistryMilder deprotection conditions preserve tryptophan integrity. abbexa.com
Modification of tryptophan during cleavageAddition of scavengersPrevents reattachment of cleaved protecting groups.
Side reactions in the presence of other reactive residues (e.g., Arginine)Use of Fmoc-D-Trp(Boc)-OHProtects the indole nitrogen from modification. unimelb.edu.au

Role in Macrocyclic Peptide and Peptidomimetic Synthesis

Macrocyclization is a powerful strategy to constrain peptide conformation, leading to increased receptor affinity, selectivity, and metabolic stability. This compound and its derivatives are key components in the synthesis of a diverse range of macrocyclic peptides and peptidomimetics. The tryptophan side chain itself can participate in novel macrocyclization reactions. For instance, in a template-driven approach, a tryptophan residue within a peptide sequence can undergo a Friedel-Crafts reaction to form a unique macrocyclic structure. nih.gov

The general workflow for synthesizing macrocyclic peptides using Fmoc-SPPS involves the assembly of the linear peptide on a solid support, followed by on-resin or solution-phase cyclization. frontiersin.orgdiva-portal.org The incorporation of D-amino acids like D-tryptophan can be crucial for inducing the necessary turns in the peptide backbone to facilitate efficient cyclization and to stabilize the final cyclic conformation. acs.org

Use in the Synthesis of Post-Translationally Modified Peptides

Post-translational modifications (PTMs) play a critical role in regulating protein function. The synthesis of peptides containing PTMs is essential for studying these biological processes. This compound can be incorporated into synthetic schemes for preparing peptides with various PTMs, such as phosphorylation and glycosylation.

The synthesis of phosphopeptides, for example, is often achieved using a "building block" approach where a pre-phosphorylated amino acid is incorporated during SPPS. unimelb.edu.aunih.govresearchgate.net If a D-tryptophan residue is required in a phosphopeptide sequence, this compound would be used in the standard Fmoc-SPPS cycles alongside the phosphorylated amino acid building blocks. Similarly, for the synthesis of glycopeptides, glycosylated amino acid building blocks are incorporated into the growing peptide chain. researchgate.netresearchgate.net The presence of a D-tryptophan residue would be accommodated by the inclusion of this compound at the appropriate position in the synthesis.

This compound in Combinatorial Chemistry and Library Generation

Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis and screening of large numbers of compounds. This compound is a valuable component in the construction of peptide-based combinatorial libraries, allowing for the exploration of vast chemical space and the identification of novel bioactive molecules.

Design and Synthesis of Focused Combinatorial Libraries

Focused combinatorial libraries are designed to explore the structure-activity relationships around a known active scaffold. By systematically varying the amino acid residues at specific positions, researchers can optimize the potency and selectivity of a lead compound. This compound is frequently used in the synthesis of such libraries to introduce conformational constraints and to probe the importance of aromatic and hydrophobic interactions for biological activity. For example, in the development of inhibitors for the antiapoptotic protein hMcl-1, this compound was a key building block in a focused library of peptidomimetics. researchgate.netpeptide.com

Library Design StrategyRole of this compoundExample Application
Structure-Activity Relationship (SAR) StudiesIntroduction of conformational constraints and probing of hydrophobic/aromatic interactions.Optimization of hMcl-1 inhibitors. researchgate.netpeptide.com
Lead OptimizationFine-tuning of peptide properties such as stability and binding affinity.Development of more potent and selective therapeutic candidates.

Methodologies for High-Throughput Peptide Library Production

The generation of large and diverse peptide libraries requires efficient and robust synthetic methodologies. High-throughput synthesis platforms, often employing parallel synthesis techniques, are commonly used. frontiersin.org The "split-and-pool" synthesis method is a powerful strategy for generating one-bead-one-compound libraries, where each bead of the solid-phase support carries a unique peptide sequence. frontiersin.org this compound, like other Fmoc-protected amino acids, is fully compatible with these high-throughput methods, allowing for its seamless integration into the synthesis of vast and structurally diverse peptide libraries.

Side Reaction Mitigation Strategies During SPPS with D-Tryptophan Residues

Prevention of Indole Alkylation and Oxidation

The electron-rich indole nucleus of the D-tryptophan residue is a prime target for electrophilic attack by carbocations generated during SPPS, particularly during the acidic conditions of final cleavage. luxembourg-bio.com These carbocations can originate from the cleavage of tert-butyl (tBu) based side-chain protecting groups, the resin linker, or other protecting groups present in the peptide sequence. peptide.comunifi.it Alkylation of the indole ring is a significant side reaction that can result in modified peptide byproducts, complicating purification. sigmaaldrich.comresearchgate.net

A primary strategy to prevent indole alkylation is the use of scavengers in the cleavage cocktail. peptide.comsigmaaldrich.com Scavengers are nucleophilic species that effectively "trap" the reactive carbocations before they can react with the tryptophan side chain. luxembourg-bio.com Common scavengers include triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole. luxembourg-bio.comsigmaaldrich.comresearchgate.net

However, the most robust method to prevent both alkylation and oxidation is the protection of the indole nitrogen (Nin) itself. The use of an acid-labile protecting group on the indole ring provides a direct shield against electrophilic attack. The tert-butyloxycarbonyl (Boc) group is a widely employed and effective protecting group for this purpose, leading to the use of Fmoc-Trp(Boc)-OH in syntheses. sigmaaldrich.compeptide.com This derivative has been shown to suppress the reattachment of C-terminal tryptophan residues to the resin linker and prevent modification by species generated from the cleavage of other protecting groups. sigmaaldrich.comsigmaaldrich.comthermofisher.com

The following table summarizes key findings from studies on preventing tryptophan alkylation:

Research FindingMitigation StrategyRelevant CompoundsSource(s)
Tryptophan is susceptible to alkylation by t-butyl cations and linker-derived cations during cleavage.Addition of scavengers (e.g., EDT, TIS) to the cleavage mixture.1,2-ethanedithiol (EDT), Triisopropylsilane (TIS), Trifluoroacetic acid (TFA) peptide.comunifi.itsigmaaldrich.com
The indole nucleus can be alkylated by the linker from Wang resin during TFA cleavage.Not fully preventable by common scavengers alone.Wang resin, Trifluoroacetic acid (TFA) researchgate.netnih.gov
Use of Fmoc-Trp(Boc)-OH prevents side-chain modification from cleavage products of backbone protecting groups like Dmb and Hmb.Indole protection with the Boc group.Fmoc-Trp(Boc)-OH, 2,4-dimethoxybenzyl (Dmb), 2-hydroxy-4-methoxybenzyl (Hmb) sigmaaldrich.com
The Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) group can be used to protect the indole ring, suppressing alkylation side reactions.Indole protection with the Doc group.Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) rsc.org

Suppression of Sulfonation During Cleavage Procedures

When synthesizing peptides containing both D-tryptophan and arginine, a specific side reaction known as sulfonation can occur. This reaction involves the transfer of sulfonyl-based protecting groups from the arginine side chain to the tryptophan indole ring during final acidolytic cleavage. peptide.com The most common arginine protecting groups implicated in this side reaction are Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). iris-biotech.de The extent of this byproduct formation can depend on the proximity of the arginine and tryptophan residues within the peptide sequence. peptide.comiris-biotech.de

The most effective method to eliminate this side reaction is to use D-tryptophan with its indole nitrogen protected, typically with the Boc group (Fmoc-D-Trp(Boc)-OH). sigmaaldrich.compeptide.com The Boc group effectively shields the indole ring from the electrophilic sulfonyl moiety, preventing the transfer. sigmaaldrich.compeptide.com

Alternative cleavage strategies have also been developed to address sulfonation. One such method involves the use of trimethylsilyl (B98337) bromide (TMSBr). This reagent has been shown to cleanly deprotect arginine residues while completely suppressing the formation of sulfonation by-products, even when unprotected tryptophan is used in the synthesis. sigmaaldrich.com

The table below outlines strategies to combat tryptophan sulfonation:

Mitigation StrategyDescriptionKey Reagents/Protecting GroupsSource(s)
Indole ProtectionUsing Fmoc-Trp(Boc)-OH instead of unprotected Fmoc-Trp-OH eliminates the sulfonation side reaction.Fmoc-Trp(Boc)-OH, Pmc, Pbf sigmaaldrich.compeptide.comiris-biotech.de
Alternative Cleavage ReagentCleavage with a cocktail containing trimethylsilyl bromide (TMSBr) can suppress sulfonation by-products.Trimethylsilyl bromide (TMSBr), Trifluoroacetic acid (TFA), 1,2-ethanedithiol (EDT) sigmaaldrich.com
Scavenger CocktailsUsing specific cleavage cocktails like Reagent K or Reagent R can reduce, but may not eliminate, the formation of sulfonation byproducts.Reagent K, Reagent R peptide.comnih.gov

Addressing Solubility Issues of Tryptophan Derivatives in SPPS

The solubility of Fmoc-amino acid derivatives is a critical factor for efficient and successful SPPS. Poor solubility can lead to challenges in reagent delivery and incomplete coupling reactions, particularly within the resin matrix. researchgate.netaltabioscience.com While this compound is generally soluble in common SPPS solvents like N,N-dimethylformamide (DMF), issues can arise with larger, protected tryptophan derivatives or with the growing peptide chain itself, which may aggregate. altabioscience.comresearchgate.net

Peptide aggregation, especially in hydrophobic sequences, can hinder the synthesis. sigmaaldrich.com One strategy to improve the solubility of the entire peptide, including those containing tryptophan, is through backbone protection. The introduction of reversible, solubilizing groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) onto the backbone amide nitrogen can disrupt the interchain hydrogen bonding that leads to aggregation. These backbone-protected peptides exhibit significantly improved solubility, which facilitates purification. sigmaaldrich.com

Another innovative approach focuses on modifying the tryptophan side chain itself to enhance solubility post-synthesis. A method has been developed using a 4-(N-methylamino)butanoyl (Nmbu) group to protect the indole nitrogen. researchgate.netresearchgate.net After the peptide is assembled and cleaved from the resin with TFA, the tryptophan residue remains modified with a cationic Nmbu group. This positive charge significantly improves the solubility of the peptide, which is particularly beneficial during purification by HPLC. researchgate.netresearchgate.net Following purification, the Nmbu group can be removed under basic conditions (pH 9.5) through an intramolecular cyclization reaction, yielding the native, fully deprotected peptide. researchgate.net

The table below details approaches to address solubility:

StrategyApproachOutcomeSource(s)
Side-Chain ModificationUse of Fmoc-Trp(Boc-Nmbu)-OH during synthesis.The resulting peptide has a cationic group on the Trp side chain post-cleavage, improving solubility for HPLC purification. researchgate.netresearchgate.net
Backbone ProtectionIncorporation of Hmb or Dmb groups into the peptide backbone near problematic sequences.Disrupts peptide aggregation, leading to markedly improved solubility of the protected peptide. sigmaaldrich.com
Solvent OptimizationStudying the solubility of this compound in various organic solvents.Provides data to select optimal solvent systems for coupling reactions to ensure complete dissolution. researchgate.net

Advanced Derivatization and Analog Design of Fmoc D Trp Oh

Indole (B1671886) Ring Modification Strategies

The indole ring of tryptophan is a versatile scaffold for chemical modification, offering opportunities to fine-tune the physicochemical properties of peptides. nih.gov Strategies such as N-tert-prenylation, regioselective trifluoromethylthiolation, and the introduction of methoxy (B1213986) and alkyl substituents have been successfully employed to create a diverse range of Fmoc-D-Trp-OH analogs.

N-tert-Prenylation of the Indole Moiety

N-tert-prenylation of the indole nitrogen of this compound has emerged as a valuable strategy for enhancing the therapeutic potential of peptides. nih.govrsc.org This modification involves the introduction of a bulky, hydrophobic tert-prenyl group, which can significantly impact peptide-protein interactions and cellular uptake. researchgate.net

The synthesis of Fmoc-D-Trp(N-tert-prenyl)-OH is a multi-step process. nih.govrsc.org Initially, the carboxylic acid of this compound is protected, often as a succinimidyl (OSu) ester. nih.govrsc.org This is followed by the key N-tert-prenylation step, which is achieved through a Palladium(II)-mediated C-H functionalization of 2-methyl-2-butene (B146552) in the presence of co-oxidants like copper(II) acetate (B1210297) and silver trifluoroacetate. nih.govresearchgate.netrsc.org Finally, deprotection of the carboxylic acid yields the desired Fmoc-D-Trp(N-tert-prenyl)-OH. nih.govrsc.org This derivative has proven to be stable under the conditions of Fmoc solid-phase peptide synthesis (SPPS), making it a readily usable building block for the creation of peptides with enhanced biological activity. nih.gov For instance, the incorporation of an N-tert-prenylated tryptophan residue into a pentapeptide analog of the Substance P antagonist G resulted in significantly enhanced cytotoxicity against small cell lung cancer (SCLC) cell lines. rsc.orgnih.gov

Table 1: Synthesis of Fmoc-D-Trp(N-tert-prenyl)-OH

StepReagents and ConditionsProductYieldReference
1. EsterificationDCC, NHS, THFFmoc-D-Trp-OSu83% nih.gov
2. N-tert-PrenylationPd(OAc)₂, 2-methyl-2-butene, Cu(OAc)₂, AgTFA, dry MeCNFmoc-D-Trp(N-tert-prenyl)-OSu33% nih.gov
3. HydrolysisNa₂CO₃, 50% MeCN/H₂OFmoc-D-Trp(N-tert-prenyl)-OH54% nih.govrsc.org

Regioselective Trifluoromethylthiolation of Tryptophan Residues

The synthesis of Fmoc-protected trifluoromethylthiolated tryptophan analogs can be achieved on a gram scale with good yields. acs.orgresearchgate.net The reaction typically involves the use of a trifluoromethylthiolating agent in the presence of an activator. For Fmoc-Trp-OH, the use of BF₃·OEt₂ as an activator has been shown to lead to complete conversion to the desired CF₃S-Trp product. acs.org This methodology has also been successfully applied to the late-stage trifluoromethylthiolation of tryptophan residues already incorporated into short peptides. acs.orgacademie-sciences.fr The resulting Fmoc-(CF₃S)Trp-OH building blocks are suitable for use in standard solid-phase peptide synthesis (SPPS). acs.org

Table 2: Trifluoromethylthiolation of Fmoc-Trp-OH

SubstrateReagents and ConditionsProductYieldReference
Fmoc-Trp-OH2.5 equiv of BF₃·OEt₂Fmoc-(CF₃S)Trp-OH- acs.org
Fmoc-Trp-OEtTsOH (2.5 equiv), DCMCF₃S-hexahydropyrrolo[2,3-b]indoleLow acs.org
Short Peptides with TrpTfOH activationCF₃S-peptides66-80% acs.org

Synthesis of Methoxy- and Alkyl-Substituted D-Tryptophan Analogs

A facile route for the synthesis of these analogs utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis strategy. rsc.orgrsc.org This approach starts from the corresponding substituted indoles and employs an inexpensive chiral auxiliary, such as (S)-methylbenzylamine, to establish the desired stereochemistry. rsc.org The resulting α-amino amides are then hydrolyzed and protected with the Fmoc group to yield the final this compound analogs. rsc.org These building blocks have been successfully used in the solid-phase synthesis of complex natural product analogs, such as those of argyrin A, demonstrating their utility in medicinal chemistry. rsc.orgrsc.org The antibacterial activity of argyrin analogs was found to be sensitive to the position of the methoxy group on the tryptophan residue. rsc.org

Creation of Non-Canonical D-Amino Acid Derivatives and Their Synthetic Utility

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their potency, specificity, and metabolic stability. iris-biotech.de this compound serves as a versatile starting material for the creation of a wide array of non-canonical D-amino acid derivatives. sigmaaldrich.com These derivatives often feature modifications to the indole ring, such as the introduction of cyano or fluoro groups, or even replacement of the indole nitrogen with another heteroatom (aza-tryptophans). iris-biotech.de

The synthesis of these derivatives often involves multi-step chemical transformations, starting from either this compound or a suitable precursor. researchgate.netkirj.ee For example, the synthesis of aza-tryptophan precursors can be achieved through hydrazine (B178648) alkylation. kirj.ee These non-canonical building blocks, once prepared with the appropriate Fmoc protection, can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. nih.govjst.go.jp The use of these derivatives allows for the fine-tuning of a peptide's properties, such as its ability to cross the blood-brain barrier or its resistance to proteolytic degradation. iris-biotech.de

Supramolecular Chemistry and Self Assembly of Fmoc D Trp Oh Systems

Self-Assembly Mechanisms of Fmoc-D-Trp-OH and Co-assemblies

The self-assembly of this compound, both individually and in combination with other molecules (co-assembly), is a complex process governed by a range of non-covalent interactions. semanticscholar.orgnih.gov The fluorenylmethoxycarbonyl (Fmoc) group, a bulky aromatic moiety, plays a crucial role by promoting the association of molecules. researchgate.net The inherent properties of the tryptophan side chain, including its aromatic indole (B1671886) ring, also significantly contribute to the assembly process. semanticscholar.org

Recent research has explored the co-assembly of Fmoc-protected aromatic amino acids, revealing that the resulting nanostructures can be controlled by the molecular interactions between the constituent molecules. acs.orgnih.gov For instance, the co-assembly of Fmoc-Tyr-OH or Fmoc-Phe-OH with Fmoc-Trp-OH leads to a structural transformation from nanofibers to nanoparticles. acs.orgnih.gov This transformation is attributed to Fmoc-Trp-OH acting as a "fiber inhibitor," which alters the molecular interactions and halts the elongation process. acs.orgnih.gov

The primary driving forces behind the self-assembly of this compound are a combination of non-covalent interactions. semanticscholar.org These include:

π–π stacking: The aromatic fluorenyl groups of the Fmoc moiety and the indole ring of tryptophan facilitate strong π–π stacking interactions, which are a major contributor to the stability of the assembled structures. acs.orgnih.govacs.org These interactions involve the overlapping of π-orbitals between aromatic rings. acs.org

Hydrogen bonding: Hydrogen bonds form between the carboxylic acid and amide groups of the this compound molecules, leading to the formation of extended one-dimensional structures. acs.orgnih.govnih.gov The carbamate (B1207046) group within the Fmoc moiety can also participate in unidirectional hydrogen bonding, directing the assembly into fibrils. nih.gov

Hydrophobic interactions: The hydrophobic nature of the Fmoc group and parts of the tryptophan side chain also drive the molecules to aggregate in aqueous environments, minimizing their contact with water. acs.orgnih.gov

The interplay of these non-covalent forces dictates the final morphology and properties of the resulting supramolecular structures. nih.gov

Chirality, or the "handedness" of a molecule, plays a critical role in determining the architecture of self-assembled peptide structures. researchgate.netrsc.org The use of a specific stereoisomer, such as D-tryptophan in this compound, can lead to the formation of distinct chiral nanostructures like nanohelices. frontiersin.orgfrontiersin.org

The handedness of the resulting helical nanofibers is not solely determined by the chirality of the peptide backbone but is also influenced by aromatic stacking, hydrogen bonding, and steric interactions of the side chains. researchgate.net Studies have shown that peptides with alternating L- and D-amino acids can form different secondary structures compared to their homochiral counterparts, sometimes disrupting the formation of well-ordered assemblies like β-sheets. rsc.org Conversely, in some cases, the presence of a D-amino acid can positively influence self-assembly. rsc.org The precise control over chirality allows for the tailoring of the self-assembled architectures, which is crucial for applications in areas like chiral recognition and catalysis. magtech.com.cn

Table 1: Key Non-Covalent Interactions in this compound Self-Assembly

Interaction Type Contributing Molecular Moieties Role in Self-Assembly
π–π Stacking Fluorenyl group (Fmoc), Indole ring (Tryptophan) Major driving force for aggregation and stability. acs.orgnih.govacs.org
Hydrogen Bonding Carboxylic acid, Amide groups, Carbamate group Directional growth of structures, formation of β-sheet-like arrangements. acs.orgnih.govnih.gov
Van der Waals Forces Entire molecule Close packing and overall stabilization of the assembly. semanticscholar.org
Hydrophobic Interactions Fluorenyl group, Alkyl portions Promotes aggregation in aqueous environments. acs.orgnih.gov

Formation of Supramolecular Hydrogels and Nanostructures

This compound is a low-molecular-weight gelator (LMWG), meaning it can self-assemble in a solvent to create a three-dimensional network that entraps the solvent molecules, forming a hydrogel. semanticscholar.org These supramolecular hydrogels are of significant interest for biomedical applications due to their high water content and resemblance to the natural extracellular matrix. frontiersin.orgmdpi.com The self-assembly process can lead to a variety of nanostructures, including nanofibers, nanoparticles, nanorods, and nanosheets. acs.orgnih.govresearchgate.net

The gelation of this compound is often triggered by a change in pH. semanticscholar.orgnih.gov Typically, the compound is dissolved in an alkaline solution (e.g., NaOH), where the carboxylic acid group is deprotonated, making the molecule soluble. semanticscholar.orgnih.gov A subsequent lowering of the pH, often achieved by adding an acid like citric acid or through the slow hydrolysis of glucono-δ-lactone, protonates the carboxylate group. nih.govresearchgate.net This neutralization of charge reduces the electrostatic repulsion between the molecules and enhances the non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to self-assembly and the formation of a hydrogel network. frontiersin.org The final pH of the gel is a critical factor determining its mechanical properties. frontiersin.org

The polarity of the solvent system significantly influences the self-assembly of this compound. semanticscholar.orgnih.govresearchgate.net Changes in solvent composition, such as the ratio of organic solvent to water, can alter the balance of hydrophilic and hydrophobic interactions, thereby affecting the resulting nanostructures. frontiersin.org In some cases, a "solvent-switch" method is used to induce gelation, where the compound is first dissolved in an organic solvent and then water is added to trigger self-assembly. researchgate.net The polarity of the solvent can impact the degree of π-π stacking and hydrogen bonding, leading to variations in the morphology of the self-assembled structures. magtech.com.cn For instance, studies on similar systems have shown that different solvents can lead to different hierarchical structures. magtech.com.cn

The self-assembled structures of Fmoc-amino acids are not static and can undergo transformations in response to various stimuli or through co-assembly. A notable example is the structural transformation from nanofibers to nanoparticles. acs.orgnih.gov

Research has shown that while Fmoc-Tyr-OH and Fmoc-Phe-OH individually self-assemble into nanofibers, Fmoc-Trp-OH forms nanoparticles. acs.orgnih.gov When Fmoc-Tyr-OH or Fmoc-Phe-OH are co-assembled with Fmoc-Trp-OH, the resulting structures are nanoparticles. acs.orgnih.gov A proposed mechanism for this transformation involves a two-step process of nucleation and elongation. acs.orgnih.gov In the co-assembly process, Fmoc-Trp-OH is thought to act as a "fiber inhibitor" by altering the molecular interactions during the nucleation step, thereby preventing the subsequent elongation into nanofibers. acs.orgnih.gov This ability to control the morphology of the nanostructures is significant for tailoring the materials for specific applications, such as using nanofibers for tissue engineering and nanoparticles for drug delivery. acs.orgnih.gov Other factors, such as ultrasonication, have also been shown to induce structural transformations, for example, from coiled nanofibers to spherical aggregates. frontiersin.orgfrontiersin.org

Table 2: Influence of External Triggers on this compound Assembly

Trigger Mechanism Resulting Structures/Properties
pH Change Protonation of the carboxylate group reduces electrostatic repulsion and enhances non-covalent interactions. semanticscholar.orgnih.govfrontiersin.org Hydrogel formation, control over mechanical strength. frontiersin.org
Solvent Polarity Alters the balance of hydrophilic/hydrophobic interactions, affecting π-π stacking and hydrogen bonding. semanticscholar.orgnih.govfrontiersin.org Variation in nanostructure morphology (e.g., fibers, spheres). researchgate.net
Co-assembly Introduction of a second component (e.g., another Fmoc-amino acid) alters the intermolecular interactions. acs.orgnih.gov Structural transformation from nanofibers to nanoparticles. acs.orgnih.gov

Research into Advanced Material Design using this compound Assemblies

The self-assembling properties of this compound are being actively researched for the design of advanced functional materials, particularly in the biomedical field. researchgate.netmdpi.com The ability to form stable, biocompatible hydrogels under physiological conditions makes these assemblies attractive scaffolds for a variety of applications. researchgate.net

One significant area of research is the development of multi-component hydrogels through co-assembly. Studies have shown that co-assembling this compound with other Fmoc-amino acids, such as Fmoc-Lys-FMOC-OH, can produce hydrogels with tunable properties. nih.govresearchgate.net The volumetric ratio of the components directly influences the stability, mechanical strength (as measured by the storage modulus, G'), and morphology of the resulting gel. nih.gov This approach allows for the rational design of materials with specific characteristics tailored for particular applications. For instance, by adjusting the ratio of this compound, researchers can modulate the hydrogel from a stable, translucent material to a weaker, transparent one. nih.gov

The forces driving this co-assembly include hydrogen bonds, Van der Waals forces, and π-π stacking, creating a stable three-dimensional network. nih.govsemanticscholar.org Spectroscopic analyses, including UV-Vis, fluorescence, and circular dichroism, confirm that the supramolecular co-assembly is largely induced by the π-π overlapping of the fluorenyl moieties from the different components. nih.gov

Table 1: Properties of Co-Assembled Hydrogels Based on Component Ratios
Fmoc-Trp-OH / Fmoc-Lys-FMOC-OH RatioVisual AspectStability / BehaviorKey Spectroscopic FindingReference
1:1TranslucentStable, viscoelastic behaviorHighest zeta potential modulus (-57 mV), indicating high stability. nih.gov
1:3TranslucentStable, viscoelastic behaviorFluorescence intensity is directly proportional to the amount of FMOC–Lys–FMOC–OH. nih.govsemanticscholar.org
3:1TransparentSlightly unstable, weak hydrogelDecreased intensity of C-O and C-N stretching vibrations in FT-IR, suggesting molecular reorientation. nih.govsemanticscholar.org

Advanced Analytical and Spectroscopic Characterization of Fmoc D Trp Oh and Its Assemblies

Chromatographic Methodologies for Analysis and Separation

Chromatography is an indispensable tool for both the analysis and purification of Fmoc-D-Trp-OH. These methods are crucial for assessing purity, identifying impurities, and resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. huji.ac.ilacs.org The technique separates the target compound from any by-products or unreacted starting materials from its synthesis. Reversed-phase HPLC (RP-HPLC) is most commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. mnstate.edu

The purity is typically assessed by injecting a sample onto an HPLC system and measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Assays commonly require a purity of ≥98.0% for use in peptide synthesis. huji.ac.ilacs.org The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid, TFA) and an organic solvent, such as acetonitrile (B52724) (ACN). researchgate.netmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. mdpi.com Detection is typically performed using a UV detector, as the fluorenyl group of the Fmoc moiety provides a strong chromophore, commonly monitored at wavelengths such as 220, 254, or 280 nm. mdpi.comnih.gov

ParameterTypical Conditions
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., Phenomenex Kinetex, Vydac) or C8 researchgate.netmdpi.comrsc.org
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) researchgate.netmdpi.com
Mobile Phase B Acetonitrile (ACN) or ACN/Water mixture with 0.1% TFA researchgate.netmdpi.com
Elution Gradient (e.g., increasing percentage of Mobile Phase B over time) mdpi.com
Flow Rate 0.5 - 1.0 mL/min (analytical) bldpharm.comnih.gov
Detection UV Absorbance at 220, 254, or 280 nm mdpi.comnih.gov
Purity Standard Typically ≥98.0% huji.ac.ilacs.org

Chiral Chromatography for Enantiomeric Excess Determination and Diastereomer Separation

The stereochemical purity of this compound is critical, as the incorporation of the incorrect enantiomer (L-form) can lead to undesired peptide diastereomers with altered biological activity and structure. Chiral chromatography is the primary method for determining the enantiomeric excess (e.e.) of the D-tryptophan derivative. This involves using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in different retention times and thus their separation. researchgate.netiris-biotech.de

CSPs based on macrocyclic glycopeptides (like teicoplanin or vancomycin) or polysaccharide derivatives are effective for resolving Fmoc-amino acid enantiomers. researchgate.netiris-biotech.de The separation allows for the quantification of the minor L-enantiomer, with typical specifications requiring an enantiomeric purity of ≥99.5%. huji.ac.il Furthermore, when this compound is incorporated into a peptide chain containing other chiral centers, the resulting products are diastereomers. Chiral HPLC can also be employed to separate these diastereomeric peptides, which is essential for purification and characterization. bldpharm.comnih.gov

ParameterTypical Conditions
Technique Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Stationary Phase Chiral Stationary Phase (CSP) (e.g., CHIROBIOTIC T, R; Chiralpak) nih.govresearchgate.net
Mobile Phase Varies by CSP; can include polar organic (e.g., Methanol/Acetonitrile) or reversed-phase (e.g., Acetonitrile/Aqueous buffer) systems researchgate.netresearchgate.net
Selector Type Macrocyclic glycopeptides, polysaccharide derivatives, crown ethers bldpharm.comresearchgate.netiris-biotech.de
Detection UV Absorbance (e.g., 254 nm) nih.gov
Purpose Determination of enantiomeric excess (D vs. L form); Separation of peptide diastereomers bldpharm.comresearchgate.net
Purity Standard Enantiomeric Purity ≥99.5% huji.ac.il

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique used to confirm the identity and detailed molecular structure of this compound. It provides information on the chemical environment of individual atoms within the molecule.

¹H and ¹³C NMR for Molecular Structure Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to verify the covalent structure of this compound. scholaris.caprinceton.edu The ¹H NMR spectrum shows distinct signals for each unique proton in the molecule. Key diagnostic signals include those from the aromatic protons of the fluorenyl and indole (B1671886) rings, the α-proton of the amino acid, the β-protons, and the protons of the Fmoc group's CH and CH₂. scholaris.caprinceton.edu The chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and integration values (proton count) are all used to confirm that the structure is correct.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. creative-biostructure.com Characteristic signals include the carbonyl carbons of the carboxylic acid and the urethane (B1682113) protecting group, as well as the aromatic and aliphatic carbons throughout the structure. Together, ¹H and ¹³C NMR provide an unambiguous fingerprint of the this compound molecule. researchgate.net

Atom Type¹H Chemical Shift (δ, ppm) (DMSO-d₆)¹³C Chemical Shift (δ, ppm) (DMSO-d₆)
Indole Ring Protons ~6.9 - 7.6, ~10.8 (NH)~109 - 136
Fmoc Aromatic Protons ~7.3 - 7.9~120 - 144
α-CH ~4.3 - 4.5~55
β-CH₂ ~3.1 - 3.3~28
Fmoc CH/CH₂ ~4.2 - 4.3~47, ~66
Amide NH ~7.5N/A
Carboxyl C=O N/A~174
Fmoc C=O N/A~156

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from typical values for Fmoc-amino acids. scholaris.caprinceton.edu

Advanced NMR Techniques for Conformational Analysis

Beyond basic structural confirmation, advanced NMR techniques are used to investigate the three-dimensional structure and dynamics of this compound, especially when it is part of a larger peptide assembly. mdpi.com

2D Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. It is used to trace the connectivity of proton spin systems within the molecule, for instance, confirming the link from the α-proton to the β-protons of the tryptophan side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are connected by bonds. mdpi.com NOESY is crucial for determining the conformation and folding of peptides containing this compound by revealing through-space proximities between different parts of the molecule. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. An HSQC spectrum provides a map of all C-H or N-H bonds in the molecule, greatly simplifying the assignment of complex spectra.

Solid-State NMR (ssNMR): For studying this compound in its solid, crystalline state or within a membrane environment, ssNMR is employed. Techniques like cross-polarization magic-angle spinning (CP-MAS) can provide information on the conformation and packing of the molecules in the solid phase, which is inaccessible by solution-state NMR. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful non-destructive techniques used to probe the electronic structure and local environment of chromophores within a molecular system. In the context of this compound, these methods are particularly valuable for monitoring chemical reactions and investigating the aromatic interactions that govern self-assembly. nih.govacs.org

The removal of the Fmoc group is a critical step in solid-phase peptide synthesis (SPPS), which is typically achieved using a secondary amine base like piperidine (B6355638). scholaris.camdpi.com UV-Vis spectroscopy provides a real-time, quantitative method for monitoring the progress of this deprotection reaction. The reaction proceeds via a β-elimination mechanism, yielding the deprotected amine, dibenzofulvene (DBF), and a stable DBF-piperidine adduct. mdpi.com

The kinetics of the deprotection can be determined by monitoring the disappearance of the absorbance peak corresponding to the Fmoc-protected amino acid or the appearance of the highly UV-active dibenzofulvene (DBF) byproduct. nih.govacs.org For instance, studies on Fmoc-amino acids show that with a standard 20% piperidine in DMF solution, the peak for the starting material, such as Fmoc-Val-OH, can disappear in as little as 6 minutes. nih.gov The rate of deprotection can be influenced by factors such as the choice of solvent and the specific amino acid, with bulky side chains sometimes affecting reaction kinetics. nih.govacs.org This spectroscopic monitoring is essential for optimizing reaction times and ensuring complete deprotection in synthetic applications. scholaris.ca

Table 1: Spectroscopic Monitoring of this compound Deprotection

Species Technique Key Spectral Feature Purpose
This compound UV-Vis Spectroscopy Characteristic absorbance peaks Monitoring disappearance of starting material nih.gov
Dibenzofulvene (DBF) UV-Vis Spectroscopy Strong absorbance around 300 nm Quantifying the progress of the deprotection reaction mdpi.com

The self-assembly of this compound into higher-order structures is primarily driven by π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc moiety and the indole rings of the tryptophan residues. nih.govresearchgate.net UV-Vis and fluorescence spectroscopy are highly sensitive to these interactions.

During self-assembly, the close packing of these aromatic chromophores leads to changes in their electronic environment, which are reflected in the UV-Vis and fluorescence spectra. UV-Vis absorbance spectra of self-assembled this compound hydrogels show a dominant peak around 265 nm with shoulders at approximately 288 nm and 300 nm. nih.gov The absorption features in the 255–280 nm region are assigned to the chromophores in the aromatic amino acid side chains. nih.gov A red-shift in the absorption maximum upon aggregation is often observed, indicating the formation of J-aggregates resulting from enhanced π-π interactions. mdpi.com

Fluorescence spectroscopy offers further insight. The fluorenyl group of the Fmoc moiety is an intrinsic fluorophore. In solution, this compound exhibits a characteristic fluorescence emission maximum at approximately 314 nm, with a shoulder at 355 nm, which is indicative of the Fmoc and tryptophan residues, respectively. nih.govsemanticscholar.org Upon self-assembly into hydrogels, changes in the fluorescence intensity and a shift in the emission maximum can occur. iitkgp.ac.in An increase in fluorescence intensity and a red-shift in the emission wavelength upon aggregation confirm the stabilization of the Fmoc groups through extensive π-stacking interactions. nih.goviitkgp.ac.in

Table 2: Spectroscopic Signatures of Aromatic Interactions in this compound Assemblies

Technique Observation Interpretation
UV-Vis Spectroscopy Red-shift in absorbance maximum (e.g., from 215 nm to 220 nm) Enhanced π-π stacking interactions upon hydrogel formation mdpi.com
UV-Vis Spectroscopy Dominant peak at ~265 nm with shoulders at ~288 nm and ~300 nm Characteristic absorbance of self-assembled Fmoc-aromatic amino acids nih.gov
Fluorescence Spectroscopy Emission maximum (λmax) at ~314 nm with a shoulder at ~355 nm Characteristic emission of individual Fmoc and Trp residues nih.govsemanticscholar.org

Circular Dichroism (CD) Spectroscopy for Supramolecular Organization

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules and their supramolecular organization. It measures the differential absorption of left and right circularly polarized light, providing valuable information on the secondary structure and chiral arrangement within self-assembled systems. nih.govchimia.ch

In peptide-based systems, CD spectroscopy is widely used to identify secondary structures like α-helices and β-sheets. nih.gov For this compound assemblies, the chromophores of interest are the peptide backbone, the aromatic side chain of tryptophan, and the fluorenyl group. semanticscholar.org The absorption bands in the 260 to 300 nm region are typically assigned to these aromatic side chains. semanticscholar.org The presence of distinct peaks in this region of the CD spectrum can indicate a specific, ordered arrangement of the molecules. For example, studies on co-assembled hydrogels containing Fmoc-Trp-OH show that absorption bands between 250–290 nm are associated with the fluorenyl moieties, while a peak around 304 nm demonstrates that the self-assembly is influenced by aromatic π-π stacking and stabilized by hydrogen bonds. semanticscholar.org These spectral features suggest a possible helical twist structural arrangement. nih.govsemanticscholar.org

The chirality of the individual this compound molecules can be transferred and amplified at the supramolecular level, leading to the formation of macroscopically chiral structures like helical nanoribbons. acs.org CD spectroscopy is uniquely suited to probe this supramolecular chirality. magtech.com.cn

The observation of induced CD signals in the region where the aromatic groups absorb (240-320 nm) is a clear indication of a highly ordered, chiral arrangement of the Fmoc moieties. nih.govmdpi.com For instance, in some Fmoc-amino acid gels, the presence of all positive peaks on the CD spectra is suggested to indicate a unique supramolecular organization of Fmoc groups into highly ordered 2D self-assembled structures. nih.govsemanticscholar.org The position and sign of these peaks can provide details about the handedness of the assembly. nih.gov For example, a strong positive peak at 258 nm and other peaks at 290 nm and 305 nm in co-assembled gels containing Fmoc-Trp-OH point to a specific helical arrangement stabilized by π-π stacking and hydrogen bonding. semanticscholar.org

Table 3: Circular Dichroism Spectral Features of this compound Assemblies

Spectral Region Peak Position(s) Interpretation
240–320 nm All positive peaks Indicates a unique and highly ordered 2D supramolecular organization of Fmoc moieties semanticscholar.org
250–290 nm Absorption bands Associated with the presence of the aromatic fluorenyl moieties semanticscholar.org
~304 nm Positive peak Demonstrates supramolecular self-assembly influenced by aromatic π–π stacking semanticscholar.org

Microscopy and Scattering Techniques for Morphological Characterization of Assemblies

While spectroscopic techniques provide information on molecular-level interactions and organization, microscopy and scattering methods offer a direct view of the resulting macroscopic morphology and size of the self-assembled structures.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the assemblies. Studies have shown that this compound can self-assemble into distinct structures like nanoparticles. acs.org In co-assembly with other Fmoc-amino acids to form hydrogels, SEM analysis reveals a homogeneous structure with interconnected pores. nih.gov The morphology can be influenced by the composition; for example, increasing the this compound content can lead to a denser and less homogeneous network structure. nih.gov Other studies have observed that while some Fmoc-aromatic amino acids form nanofibers, Fmoc-Trp-OH individually tends to form nanoparticles. acs.org

Dynamic Light Scattering (DLS) is employed to determine the size distribution of assemblies in the solution or early gelation state. DLS studies of this compound have revealed the presence of large particles, with an approximate size of 1800 nm and a high polydispersity index (PDI) of 0.8, indicating a wide range of particle sizes. nih.gov In contrast, co-assemblies can show smaller and more uniform particle sizes. nih.gov DLS can also be used to measure the zeta potential, which provides information about the surface charge and stability of the assemblies. This compound alone has a zeta potential of -3.26 mV, while co-assemblies can exhibit significantly higher values (e.g., -57 mV), attesting to greater colloidal stability. nih.gov

Table 4: Morphological and Size Characterization of this compound Assemblies

Technique Parameter Finding
Scanning Electron Microscopy (SEM) Morphology Nanoparticles acs.org, porous and dense networks in hydrogels nih.gov
Dynamic Light Scattering (DLS) Particle Size ~1800 nm for this compound alone nih.gov
Dynamic Light Scattering (DLS) Polydispersity Index (PDI) 0.8 for this compound alone nih.gov

Scanning Electron Microscopy (SEM) of Hydrogels and Nanostructures

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology of self-assembled structures derived from Fmoc-amino acids. researchgate.net For this compound and related assemblies, SEM provides critical insights into the three-dimensional network of the resulting hydrogels and the shape of nanoparticles.

Studies have shown that Fmoc-protected amino acids can self-assemble into a variety of morphologies, including nanofibers, nanorods, and spherical nanoparticles. researchgate.net For instance, a protected tryptophan derivative, Fmoc-Trp(Boc)-OH, has been observed to form well-defined spherical nanoparticles. researchgate.netresearchgate.net SEM images of these structures reveal densely populated, regular spheres with mean diameters in the nanometer range. researchgate.net In some cases, these spherical aggregates suggest a hollow interior, which is a promising feature for applications such as drug delivery. researchgate.net

In the context of hydrogels, SEM analysis of lyophilized samples reveals the intricate porous network that entraps water. nih.gov The morphology of these networks can vary. For example, co-assembly of Fmoc-Trp-OH with another Fmoc-amino acid, Fmoc-Lys(Fmoc)-OH, results in a dense fibrillar network. mdpi.com This fibrillar morphology is a common feature in co-assembled supramolecular systems, where interactions between the different components lead to the formation of fibrous structures. mdpi.comresearchgate.net The initial self-assembly can sometimes lead to intermediate structures like dendrimers or spherulites, which then interact to form the final fibrous network. mdpi.com

The morphology of these self-assembled structures is not static and can be influenced by the presence of other molecules or changes in the environment. For example, the self-assembly of a dipeptide containing tryptophan, Boc-Tyr-Trp-OH, results in a three-dimensional network of aggregated spheres. nih.gov The specific morphology observed through SEM is crucial for understanding the structure-property relationships of these materials.

Compound/SystemObserved MorphologyReference
Fmoc-Trp(Boc)-OHSpherical nanoparticles researchgate.netresearchgate.net
Fmoc-Trp-OH co-assembled with Fmoc-Lys(Fmoc)-OHDense fibrillar network mdpi.com
Boc-Tyr-Trp-OH3D network of aggregated spheres nih.gov
z-FF (a triphenylalanine derivative)Spheres, toroids, nanofibers nih.gov

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution and stability of particles suspended in a liquid. anton-paar.commicrotrac.com The technique is based on the principle of Brownian motion, where smaller particles move faster than larger ones. anton-paar.comusp.org By analyzing the fluctuations in scattered light intensity caused by this motion, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation. usp.orghoriba.com

In the study of this compound and its assemblies, DLS is instrumental in characterizing the size of nanoparticles and aggregates in solution. nih.gov For instance, DLS studies of Fmoc-Trp-OH have shown the presence of large particles, on the order of 1800 nm, with a high polydispersity index (PDI) of 0.8, indicating a broad size distribution. nih.gov The PDI is a measure of the heterogeneity of particle sizes in a sample. mdpi.com

When Fmoc-Trp-OH is co-assembled with other molecules, such as Fmoc-Lys-FMOC-OH, the resulting particle size and distribution can change significantly. nih.gov In one study, the co-assembly led to a bimodal distribution with a smaller average size of 490 nm and a lower PDI of 0.3, suggesting the formation of more uniform structures due to intermolecular interactions. nih.gov

DLS is also used to monitor the stability of these assemblies over time. For example, the nanoaggregates of a thyminyl L-tryptophanamide derivative were shown by DLS to be stable for up to 5 hours, with a mean hydrodynamic diameter of 330 nm and a homogeneous size distribution. gre.ac.uk Similarly, a synthetic hexapeptide containing tryptophan was found to form nanostructures with a Z-average size of 211.8 nm and a PDI of 0.231, indicating a relatively monodisperse system. mdpi.com

The data obtained from DLS measurements are often presented as size distribution profiles, showing the intensity, volume, or number-based distribution of particle sizes. anton-paar.com This information is critical for understanding the aggregation behavior and for quality control in the development of nanoparticle-based systems.

Compound/SystemHydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
Fmoc-Trp-OH~18000.8 nih.gov
Fmoc-Trp-OH co-assembled with Fmoc-Lys-FMOC-OH4900.3 nih.gov
Thyminyl L-tryptophanamide (TrpT)330Not specified gre.ac.uk
Ac-ARHLFW-NH2 (Hexapeptide)211.80.231 mdpi.com
Boc-Tyr-Trp-OMe (PS1)1744 ± 201.04Not specified nih.gov
Boc-Tyr-Trp-OH (PS2)1794 ± 206.86Not specified nih.gov

Mechanistic Studies of Chemical Reactions Involving Fmoc D Trp Oh

Reaction Kinetics and Thermodynamics in Derivatization Processes

Derivatization processes, particularly the formation of the peptide bond, are central to the utility of Fmoc-D-Trp-OH. The kinetics and thermodynamics of these reactions dictate the efficiency and success of peptide synthesis. The formation of a peptide bond is a condensation reaction that is not spontaneous and requires activation of the carboxyl group to proceed at a practical rate. nih.gov

The activation of the carboxylic acid of this compound is a critical step that significantly influences the kinetics of peptide bond formation. This is typically achieved using coupling reagents, which convert the carboxylic acid into a more reactive species. The rate of this activation and the subsequent aminolysis by the incoming amino group are key parameters. While specific kinetic data for this compound derivatization is not extensively tabulated in publicly available literature, general principles of peptide coupling kinetics apply. The reaction rates are influenced by factors such as the nature of the activating agent, the solvent, temperature, and the steric hindrance of the reacting partners. nih.gov

The thermodynamics of peptide bond formation are characterized by a positive Gibbs free energy change under standard conditions, indicating a non-spontaneous process. The energy required to drive the reaction is supplied by the activated amino acid derivative. For instance, a study on the kinetics of peptide cleavage through diketopiperazine formation for various peptides, including those with tryptophan, reported Gibbs free energy of activation (ΔG‡) values in the range of 90–99 kJ·mol−1. nih.govub.edu The activation enthalpy (ΔH‡) for these processes is typically high, indicating a significant energy barrier to the reaction. nih.govethz.ch

The following table provides a hypothetical representation of kinetic and thermodynamic parameters for the coupling of this compound with a generic amino acid, based on typical values observed in peptide synthesis.

ParameterValueUnitCondition
Rate Constant (k)0.1 - 10M⁻¹s⁻¹Room Temperature, DMF
Activation Energy (Ea)40 - 80kJ/molStandard Coupling
Enthalpy of Activation (ΔH‡)35 - 75kJ/molStandard Coupling
Entropy of Activation (ΔS‡)-50 to -100J/mol·KStandard Coupling
Gibbs Free Energy of Activation (ΔG‡)90 - 110kJ/molRoom Temperature

Table 7.1.1: Representative Kinetic and Thermodynamic Data for this compound Coupling

It is important to note that these values are illustrative and can vary significantly based on the specific reaction conditions and the coupling partner. The use of different coupling reagents, such as uronium or phosphonium (B103445) salts, can dramatically alter the reaction kinetics by providing a lower energy pathway for the reaction. peptide.com

Stereoselective Reaction Pathways and Catalysis

The stereochemistry of the α-carbon in this compound is a critical aspect of its chemical reactivity, particularly in reactions that can lead to racemization or in stereoselective transformations. Maintaining the D-configuration is essential for the synthesis of peptides with the desired biological activity.

One of the most significant stereoselective reactions involving tryptophan derivatives is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline. ethz.chgoogle.com The reaction with D-tryptophan derivatives can proceed with high stereoselectivity, influenced by the choice of catalyst, solvent, and reaction temperature. ethz.chiris-biotech.de For instance, acid-catalyzed Pictet-Spengler reactions of D-tryptophan methyl ester with piperonal (B3395001) have been shown to yield cis-tetrahydro-β-carbolines with high diastereoselectivity (up to 99:1 cis/trans ratio) in solvents like nitromethane (B149229) or acetonitrile (B52724). iris-biotech.de The stereochemical outcome is often under kinetic control, with stronger acidic conditions generally favoring the formation of the cis-isomer. sigmaaldrich.com

Catalysis plays a pivotal role in directing the stereochemical outcome of reactions involving this compound. In the context of the Pictet-Spengler reaction, both Brønsted and Lewis acids are commonly employed as catalysts. ethz.ch Chiral catalysts and auxiliaries can also be used to induce asymmetry in the product. ethz.ch Enzymes, such as strictosidine (B192452) synthase, catalyze the Pictet-Spengler reaction in biological systems with absolute stereocontrol. google.com Mechanistic studies of this enzyme have revealed that it orients the iminium intermediate in the active site to facilitate a productive cyclization, leading to a single diastereomer. google.com

The following table illustrates the influence of catalysts on the stereoselectivity of the Pictet-Spengler reaction with a D-tryptophan derivative.

CatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
Trifluoroacetic Acid (TFA)Dichloromethane2595:5
Scandium Triflate (Sc(OTf)₃)Acetonitrile098:2
Benzoic AcidAcetic Acid8092:8
Strictosidine SynthaseAqueous Buffer30>99:1

Table 7.2.1: Catalyst Effect on Stereoselectivity in Pictet-Spengler Reaction of a D-Tryptophan Derivative

Beyond the Pictet-Spengler reaction, catalysis is also crucial in peptide bond formation to minimize racemization. The choice of coupling reagent and base can significantly impact the stereochemical integrity of the D-tryptophan residue during its incorporation into a peptide chain. mdpi.com

Investigation of Side Reaction Mechanisms During Peptide Synthesis

During solid-phase peptide synthesis (SPPS), the indole (B1671886) side chain of tryptophan is susceptible to various side reactions, which can lead to the formation of undesired byproducts and compromise the purity and yield of the target peptide. peptide.commdpi.com The use of the Fmoc protecting group, which is removed under basic conditions, introduces its own set of potential side reactions. mdpi.comuni-regensburg.de

One of the most common side reactions involving the tryptophan indole ring is alkylation. peptide.comacs.org During the acid-mediated cleavage of the peptide from the resin and removal of side-chain protecting groups (e.g., with trifluoroacetic acid, TFA), carbocations are generated from the resin linker or from other protecting groups like tert-butyl (tBu). acs.orgsigmaaldrich.com These electrophilic species can attack the electron-rich indole ring, leading to alkylated tryptophan residues. acs.org The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT), in the cleavage cocktail is crucial to quench these carbocations and minimize this side reaction. sigmaaldrich.com Protecting the indole nitrogen with a Boc group (Fmoc-D-Trp(Boc)-OH) also significantly reduces the susceptibility of the indole ring to alkylation and sulfonation. acs.orgsigmaaldrich.compeptide.com

Racemization at the α-carbon is another significant concern. mdpi.comresearchgate.net Although D-amino acids are used, epimerization to the L-isomer can occur, particularly during the activation step for peptide coupling. mdpi.comresearchgate.net The mechanism often involves the formation of a transient oxazol-5(4H)-one intermediate, which can lose its stereochemical integrity. mdpi.comchempep.com The extent of racemization is influenced by the coupling method, the base used, and the temperature. nih.govmdpi.com For instance, base-mediated coupling methods are more prone to cause racemization in sensitive amino acids like histidine and cysteine, and similar considerations apply to tryptophan. nih.govsigmaaldrich.com Studies have shown that the rate of racemization during SPPS can be around 0.4% or less per cycle under optimized conditions. researchgate.net

Diketopiperazine (DKP) formation is a sequence-dependent side reaction that can occur, particularly when proline or another secondary amino acid is at the C-terminus of a dipeptide attached to the resin. acs.orgacs.orgacs.org The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. acs.orgacs.org While this is more prevalent with specific sequences, the conditions of Fmoc deprotection can facilitate this side reaction. acs.org

The following table summarizes common side reactions involving this compound during peptide synthesis and strategies to mitigate them.

Side ReactionMechanismKey Influencing FactorsMitigation Strategy
Indole AlkylationElectrophilic attack by carbocations generated during acid cleavage.Acid concentration, presence of protecting groups like tBu.Use of scavengers (e.g., TIS, EDT) in cleavage cocktail; use of Fmoc-D-Trp(Boc)-OH. peptide.comacs.orgsigmaaldrich.com
RacemizationFormation of a planar oxazol-5(4H)-one intermediate during activation.Coupling reagent, base, temperature, pre-activation time. nih.govmdpi.comUse of less racemization-prone coupling reagents (e.g., with HOBt or Oxyma); avoiding strong bases and high temperatures. nih.govsigmaaldrich.com
Diketopiperazine FormationIntramolecular aminolysis of the peptide-resin ester bond.Sequence (especially with C-terminal Pro), base treatment during Fmoc deprotection. acs.orgacs.orgUse of bulky resins (e.g., 2-chlorotrityl); coupling of dipeptides. acs.org
SulfonationTransfer of sulfonyl protecting groups from arginine to the tryptophan indole ring.Presence of Arg(Pbf) or Arg(Pmc) residues.Use of Fmoc-D-Trp(Boc)-OH. acs.orgsigmaaldrich.com

Table 7.3.1: Common Side Reactions of this compound in Peptide Synthesis and Their Mitigation

Q & A

Q. How is Fmoc-D-Trp-OH synthesized, and what are its key purification considerations?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The D-tryptophan enantiomer is protected at the α-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under basic conditions but cleaved with piperidine. Purification typically involves reverse-phase HPLC to remove truncated sequences and byproducts. Critical parameters include maintaining anhydrous conditions during coupling and using trifluoroacetic acid (TFA) for side-chain deprotection .

Key Synthesis Parameters
Coupling reagent: HBTU/DIPEA
Solvent: DMF or NMP
Deprotection: 20% piperidine in DMF
Purification: ≥95% purity via HPLC

Q. What are the optimal storage conditions for this compound to ensure stability?

Store this compound at 2–8°C in a tightly sealed container to prevent moisture absorption and oxidation. For long-term storage (>6 months), lyophilize the compound and store at -20°C under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles, as this degrades the Fmoc group .

Q. How is the enantiomeric purity of this compound validated?

Enantiomeric purity is assessed using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol. The D-enantiomer should show ≤0.5% contamination by the L-form, confirmed by comparing retention times with reference standards .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency of this compound in SPPS?

Low coupling efficiency often arises from steric hindrance due to the indole side chain. Mitigation strategies include:

  • Using a double coupling protocol with HATU instead of HBTU for improved activation.
  • Incorporating 0.1 M HOBt in DMF to suppress racemization.
  • Extending reaction times to 60–90 minutes at 25°C .

Data Contradiction Analysis : Conflicting reports on coupling efficiency may stem from solvent choice (DMF vs. NMP). NMP enhances solubility of bulky residues but may increase side reactions .

Q. What methods are recommended for analyzing this compound stability under microwave-assisted SPPS?

Microwave conditions (e.g., 50°C, 20 W) accelerate coupling but risk Fmoc deprotection. Monitor stability via:

  • LC-MS : Detect degradation products like free D-tryptophan.
  • Circular Dichroism (CD) : Confirm retention of chiral integrity after exposure to microwaves.
  • Comparative studies show ≤5% racemization at 50°C for 10 minutes .

Q. How does the solubility of this compound impact experimental design in peptide synthesis?

this compound has limited solubility in polar aprotic solvents (e.g., 15 mg/mL in DMF). To optimize:

  • Pre-dissolve in a minimal volume of DMSO (10% v/v in DMF) with gentle heating (37°C).
  • Avoid ultrasonic baths beyond 5 minutes to prevent decomposition .
Solubility in Common Solvents
DMF: 15 mg/mL
DMSO: 25 mg/mL
NMP: 20 mg/mL

Q. What are the implications of using this compound in chiral peptide libraries for drug discovery?

D-amino acids like this compound enhance proteolytic stability in therapeutic peptides. However, their incorporation may alter receptor binding kinetics. Case studies in antimicrobial peptides show a 2–3-fold increase in half-life but require CD spectroscopy and molecular dynamics simulations to validate structural integrity .

Methodological Guidelines

  • HPLC Method for Purity Analysis :
    Column: C18 (4.6 × 250 mm, 5 µm)
    Mobile phase: Gradient of 0.1% TFA in water/acetonitrile (20%–80% over 30 min)
    Flow rate: 1 mL/min
    Detection: UV at 265 nm .

  • Handling Contradictory Data :
    If purity assays (HPLC vs. NMR) conflict, cross-validate using mass spectrometry and elemental analysis. Contaminants like residual TFA may skew NMR results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.